molecular formula C10H11NO3 B15224315 7-Methoxyisoindoline-1-carboxylic acid

7-Methoxyisoindoline-1-carboxylic acid

Cat. No.: B15224315
M. Wt: 193.20 g/mol
InChI Key: QTGYKUQSLGFWMS-UHFFFAOYSA-N
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Description

7-Methoxyisoindoline-1-carboxylic acid is a heterocyclic compound that features an isoindoline core with a methoxy group at the 7th position and a carboxylic acid functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyisoindoline-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyisoindoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxyisoindoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyisoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The methoxy group and carboxylic acid functional group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2nd position.

    7-Methoxyindole: Similar structure but lacks the carboxylic acid group.

Uniqueness

7-Methoxyisoindoline-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the isoindoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-14-7-4-2-3-6-5-11-9(8(6)7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)

InChI Key

QTGYKUQSLGFWMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(NC2)C(=O)O

Origin of Product

United States

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